2-Chloro-5-trimethylsilanylethynyl-pyridine
Overview
Description
2-Chloro-5-trimethylsilanylethynyl-pyridine is a chemical compound with the molecular formula C10H12ClNSi . Its molecular weight is 209.75 .
Molecular Structure Analysis
The SMILES string of this compound isCSi(C)C#Cc1ccc(Cl)nc1
. This provides a textual representation of the compound’s structure. Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the sources I found .Scientific Research Applications
Synthesis Methods and Molecular Structures
Researchers have developed synthetic strategies involving 2-Chloro-5-trimethylsilanylethynyl-pyridine and similar compounds, highlighting their utility in constructing complex molecular architectures. For instance, one study presents a one-pot synthesis approach for nitrogen-containing polycyclic delta-lactones through double nucleophilic addition of bis(trimethylsilyl)ketene acetals to pyridines, showcasing the compound's role in facilitating intricate chemical transformations (Rudler, Denise, Parlier, & Daran, 2002). Another research effort details the synthesis and molecular structures of 2-trimethylsilyl-, 2-trimethylgermyl-, and 2-trimethylstannyl-pyridines, emphasizing the structural diversity attainable through modifications at the pyridine ring (Riedmiller, Jockisch, & Schmidbaur, 1999).
Reactivity and Chemical Processes
The reactivity of this compound derivatives is a subject of significant interest. Metallation of aliphatic carbon atoms and subsequent formation of cyclopalladated complexes of 2-(trimethylsilyl)pyridine demonstrate the compound's potential in organometallic chemistry, where it contributes to the synthesis of complexes exhibiting dynamic behavior observed through proton nuclear magnetic resonance spectroscopy (Fuchita, Nakashima, Hiraki, Kawatani, & Ohnuma, 1988). Moreover, innovative synthetic strategies toward pyridine-based ligands for supramolecular chemistry utilize 2,6-bis(trimethyltin)pyridine as a central building block, demonstrating the role of silicon-modified pyridines in facilitating Stille-type coupling procedures (Schubert & Eschbaumer, 1999).
Safety and Hazards
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)ethynyl-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNSi/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJKMVMYUJVZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442749 | |
Record name | 2-Chloro-5-trimethylsilanylethynyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263012-81-3 | |
Record name | 2-Chloro-5-trimethylsilanylethynyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.